molecular formula C13H13NO B14726480 3-[2-(2-Pyridinyl)ethyl]phenol CAS No. 6297-27-4

3-[2-(2-Pyridinyl)ethyl]phenol

Cat. No.: B14726480
CAS No.: 6297-27-4
M. Wt: 199.25 g/mol
InChI Key: NLKBYMYTRIUMLC-UHFFFAOYSA-N
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Description

3-[2-(2-Pyridinyl)ethyl]phenol is an organic compound of interest in advanced materials research and coordination chemistry. This molecule features a phenolic group and a pyridine moiety, connected by an ethyl linker. This structure is characteristic of ligands used in the synthesis of metal-organic complexes and coordination polymers . Similar compounds containing both phenol and pyridine subunits are frequently employed in the development of functional materials and as building blocks for more complex molecular architectures . Researchers value this compound for its potential to act as a versatile ligand. The oxygen and nitrogen atoms in its structure can coordinate to various metal centers, facilitating the creation of complexes with potential applications in catalysis and molecular sensing . The compound is related to other phenethylphenol derivatives investigated for their chemical properties and biological activities . This compound is provided for research purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-pyridin-2-ylethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H13NO/c15-13-6-3-4-11(10-13)7-8-12-5-1-2-9-14-12/h1-6,9-10,15H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKBYMYTRIUMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCC2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00280522
Record name 3-[2-(2-Pyridinyl)ethyl]phenol
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Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6297-27-4
Record name 3-[2-(2-Pyridinyl)ethyl]phenol
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Record name 3-(2-(2-Pyridinyl)ethyl)phenol
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Record name 3-[2-(2-Pyridinyl)ethyl]phenol
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The Strategic Importance of Pyridine Phenol Hybrid Scaffolds in Molecular Design

The fusion of pyridine (B92270) and phenol (B47542) moieties within a single molecular framework creates a hybrid scaffold with significant potential in molecular design, particularly in the field of medicinal chemistry. nih.govrsc.org Pyridine rings are a cornerstone in the development of pharmaceuticals, with over 7,000 existing drug molecules incorporating this nitrogen-containing heterocycle. rsc.orgnih.gov The inclusion of a pyridine moiety can enhance the pharmacological properties of a compound, such as improving its aqueous solubility and metabolic stability. nih.govnih.gov

Phenolic compounds are also of great importance in medicinal chemistry, exhibiting a wide array of biological activities, including antioxidant, antiviral, and antimicrobial properties. nih.gov The hydroxyl group of the phenol is a key feature, capable of forming hydrogen bonds which can be crucial for molecular recognition and binding to biological targets. nih.gov

The combination of these two pharmacophores into a single hybrid molecule, such as 3-[2-(2-Pyridinyl)ethyl]phenol, results in a structure with a rich set of properties. These hybrid scaffolds are being explored for a multitude of therapeutic applications, including the development of anticancer, anti-inflammatory, antidiabetic, and antimicrobial agents. nih.govresearchgate.net

A Look Back: the Historical Development of Pyridinyl Phenol Derivatives

The journey of pyridinyl-phenol derivatives in scientific inquiry is built upon the foundational research into their constituent parts. Phenol (B47542) was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, who named it "Karbolsäure" (carbolic acid). wikipedia.org Its true structure was later elucidated, and it became a vital precursor for a vast range of industrial and pharmaceutical products, including aspirin (B1665792) and various polymers. wikipedia.org

The pyridine (B92270) scaffold was first isolated from picoline by Anderson in 1846, with its structure being determined in the following decades. nih.gov The development of synthetic methods to create pyridine-based compounds, such as the Hantzsch pyridine synthesis, paved the way for the creation of a diverse library of derivatives. mdpi.com

The deliberate combination of these two key chemical entities to form pyridinyl-phenol derivatives is a more recent development, driven by the desire to create novel molecules with enhanced biological activities. Early investigations into related structures, such as 2-(2-Pyridyl)phenol, laid the groundwork for understanding the chemical and physical properties of this class of compounds. sigmaaldrich.com The exploration of different synthetic routes, including palladium-catalyzed cross-coupling reactions, has been instrumental in accessing a wider variety of these hybrid molecules. uco.edu

Future Directions: Research Trajectories for Novel Phenol Pyridine Compounds

Retrosynthetic Analysis and Key Precursors for the Ethyl-Bridged Pyridinyl-Phenol System

Retrosynthetic analysis of this compound reveals several logical disconnections to identify key precursors. The most straightforward disconnection is at the C-C bond of the ethyl bridge. This leads to two primary precursor types: a 2-pyridinylmethyl synthon and a 3-hydroxyphenylethyl synthon, or a 3-hydroxyphenylmethyl synthon and a 2-picolyl synthon.

Another strategic disconnection can be made at the bond between the ethyl bridge and the pyridine ring. This suggests a 2-substituted pyridine and a (3-hydroxyphenyl)acetaldehyde or its equivalent as precursors. Conversely, disconnecting the bond between the ethyl bridge and the phenol ring points to a 3-substituted phenol and a 2-vinylpyridine (B74390) as starting materials.

The selection of a specific retrosynthetic route depends on the availability of starting materials, the desired efficiency, and the need to control regioselectivity. The most common precursors identified through these analyses include:

Pyridine-based precursors: 2-picoline, 2-vinylpyridine, 2-bromopyridine, and 2-pyridinecarboxaldehyde.

Phenol-based precursors: 3-methoxyphenethyl alcohol, 3-methoxyphenylacetic acid, 3-hydroxybenzaldehyde, and 3-bromophenol.

The choice of protecting groups for the phenolic hydroxyl is also a critical consideration in many of these synthetic routes to prevent unwanted side reactions.

Multicomponent Reaction Strategies for Analogous Phenolic and Pyridinyl Conjugates

Multicomponent reactions (MCRs) offer an efficient approach to synthesizing complex molecules like phenolic and pyridinyl conjugates in a single step from three or more reactants. nih.gov This strategy is highly valued for its atom economy and ability to rapidly generate libraries of compounds. nih.gov

Exploration of Pseudo-Betti Reaction Applications

The Betti reaction, a classic multicomponent reaction, involves the condensation of a phenol, an aldehyde, and an amine to form an α-aminobenzylphenol. wikipedia.org A variation, the pseudo-Betti reaction, utilizes pre-formed imines or heteroaryl amines, such as 2-aminopyridine, reacting with phenols and aldehydes. nih.govbrieflands.com This one-pot synthesis is often carried out under solvent-free conditions and provides a direct route to N-heteroaryl-arylmethyl phenols. nih.govbrieflands.com

The reaction typically proceeds by the formation of an imine from the aldehyde and the amine, which then undergoes a nucleophilic attack by the electron-rich phenol. wikipedia.org While not directly producing the ethyl bridge of the target molecule, the pseudo-Betti reaction is a powerful tool for creating a diverse range of phenolic and pyridinyl conjugates with a single carbon bridge, which can potentially be further elaborated. nih.govbrieflands.com

Table 1: Examples of Pseudo-Betti Reaction Products

Phenol Component Aldehyde Component Amine Component Product Structure
2-Naphthol Benzaldehyde 2-Aminopyridine 1-[(Phenyl)(2-pyridinylamino)methyl]-2-naphthol
Phenol Salicylaldehyde 2-Aminopyridine 2-[(Phenyl)(2-pyridinylamino)methyl]phenol

This table presents examples of compounds synthesized via the pseudo-Betti reaction, illustrating the structural diversity achievable.

Mannich-Type Reaction Pathways in Phenolic Compound Functionalization

The Mannich reaction is a fundamental method for the aminomethylation of acidic protons located on a carbon atom. researchgate.netnih.gov In the context of phenolic compounds, this reaction introduces an aminomethyl group onto the aromatic ring. researchgate.netmdpi.com The reaction involves an aldehyde, typically formaldehyde, and a primary or secondary amine, which react with the phenol to form a Mannich base. nih.gov

The mechanism begins with the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and attacks the electron-rich phenol ring. nih.gov While the classic Mannich reaction introduces a single carbon bridge, modifications can be employed to introduce longer chains. For phenolic compounds, the reaction is regioselective, with substitution often occurring at the ortho position to the hydroxyl group. researchgate.net However, pyridines themselves are generally not reactive enough to undergo electrophilic substitution in a Mannich reaction unless activated by an electron-donating group like a hydroxyl. acs.org

Targeted Synthetic Routes for this compound and Structural Analogs

More direct and targeted syntheses are often required to produce the specific ethyl-bridged structure of this compound. These methods typically involve the coupling of a pyridine-containing fragment with a phenol-containing fragment.

Grignard Reagent-Mediated Approaches

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. uni-muenchen.de In the synthesis of this compound, a Grignard reagent can be prepared from a suitable halo-substituted precursor, such as 2-bromopyridine. This pyridinyl Grignard reagent can then react with an electrophilic phenol-containing synthon, like a protected 3-hydroxy-phenethyl halide or tosylate, to form the desired carbon skeleton.

Alternatively, a Grignard reagent can be formed from a protected 3-bromophenol, which can then react with a 2-pyridinyl-containing electrophile, such as 2-(2-chloroethyl)pyridine. The direct oxidation of aryl Grignard reagents using air in a continuous flow system has also been demonstrated as a method for preparing phenols. nih.gov

Table 2: Grignard Reaction-Based Synthesis of Quinoxalinones

Reactant 1 Reactant 2 Product
o-Phenylenediamine Ethyl 2-oxoalkanoates (from Grignard reaction of diethyl oxalate (B1200264) and alkyl bromides) 3-Alkylquinoxalin-2(1H)-ones

This table, based on research by Kalinin et al., illustrates the application of Grignard reagents in the synthesis of precursors for heterocyclic compounds, a strategy adaptable to the synthesis of pyridinyl-phenolic structures. researchgate.net

Wittig and Wittig-Horner Reaction Sequences

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for the synthesis of alkenes from carbonyl compounds. mdpi.comwikipedia.org These reactions can be ingeniously applied to construct the ethyl bridge in this compound.

A typical Wittig approach would involve the reaction of a phosphonium (B103445) ylide derived from a 2-picolyl halide with a protected 3-hydroxybenzaldehyde. This forms a stilbene-like intermediate, 3-[2-(2-pyridinyl)vinyl]phenol, which can then be reduced to the desired ethyl bridge. The stereoselectivity of the Wittig reaction can often be controlled to favor either the E- or Z-alkene. mdpi.comwikipedia.org

The Horner-Wadsworth-Emmons reaction, which utilizes a phosphonate (B1237965) carbanion, offers several advantages over the classic Wittig reaction, including the use of more reactive and easily handled reagents, and typically excellent E-selectivity for the resulting alkene. organic-chemistry.org The phosphate (B84403) byproduct of the HWE reaction is also water-soluble, simplifying purification. organic-chemistry.org

Table 3: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

Feature Wittig Reaction Horner-Wadsworth-Emmons (HWE) Reaction
Reagent Phosphonium ylide Phosphonate carbanion
Byproduct Triphenylphosphine oxide Water-soluble phosphate ester
Stereoselectivity Can produce E- or Z-alkenes Generally high E-selectivity

| Reactivity | Ylides can be unstable | Phosphonate carbanions are generally more reactive |

This table provides a comparative overview of the Wittig and HWE reactions, highlighting key differences relevant to their application in organic synthesis.

An in-depth examination of the synthetic methodologies for producing this compound reveals a variety of chemical strategies. These approaches focus on the efficient construction of the core structure and the optimization of reaction conditions to maximize yields. This article explores key reaction pathways, including catalytic hydrogenation and condensation reactions, and discusses modern strategies for yield enhancement such as solvent-free protocols and catalyst evaluation.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

DFT and its time-dependent counterpart, TD-DFT, are powerful quantum mechanical modeling methods used to investigate the electronic structure and properties of molecules.

Elucidation of Electronic and Molecular Structures

DFT calculations are pivotal in determining the optimized geometry of 3-[2-(2-Pyridinyl)ethyl]phenol, providing precise data on bond lengths, bond angles, and dihedral angles. For a molecule of this nature, the calculations would likely be performed using a basis set such as 6-311++G(d,p) to ensure high accuracy. The resulting optimized structure would reveal the spatial arrangement of the phenol (B47542) and pyridine (B92270) rings relative to the ethyl bridge. The planarity of the aromatic rings and the conformational flexibility of the ethyl linker are key structural parameters that would be elucidated.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p))

ParameterBond Length (Å)ParameterBond Angle (°)
C-C (phenol ring)~1.39C-C-C (phenol ring)~120
C-O (phenol)~1.36C-O-H~109
C-N (pyridine ring)~1.34C-N-C (pyridine ring)~117
C-C (ethyl bridge)~1.54C-C-C (ethyl bridge)~112

Note: These are representative values based on similar known structures and would need to be confirmed by specific calculations for this compound.

Prediction of Spectroscopic Parameters and Spectral Interpretation

TD-DFT calculations are employed to predict the electronic absorption spectra (UV-Visible) of the molecule. These calculations can determine the excitation energies and oscillator strengths of electronic transitions, which helps in the interpretation of experimental spectra. For this compound, the predicted UV-Vis spectrum would likely show characteristic absorption bands corresponding to π-π* transitions within the phenol and pyridine rings. Furthermore, DFT calculations can predict vibrational frequencies (IR and Raman spectra), which, when compared with experimental data, can confirm the molecular structure and identify characteristic vibrational modes of the functional groups present.

Analysis of Molecular Orbital Contributions (e.g., HOMO-LUMO Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. A smaller energy gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, while the LUMO may be distributed over the electron-deficient pyridine ring, indicating a potential for intramolecular charge transfer upon electronic excitation.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap4.6

Note: These are estimated values and would require specific TD-DFT calculations.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It helps in understanding charge distribution, hybridization, and delocalization of electron density. For this compound, NBO analysis would quantify the charge transfer interactions between the filled orbitals of the phenol ring and the empty orbitals of the pyridine ring, as well as any intramolecular hydrogen bonding involving the phenolic hydroxyl group and the nitrogen atom of the pyridine ring. These interactions play a significant role in determining the molecule's conformation and stability.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery and design. In a hypothetical scenario where this compound is investigated as a potential inhibitor of a specific enzyme, molecular docking simulations would be performed to identify the most stable binding mode and to calculate the binding affinity. The simulations would reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Computational and Molecular Modeling Studies of this compound Inconclusive

Despite a comprehensive search of scientific literature and computational chemistry databases, no specific studies detailing the computational chemistry and molecular modeling of this compound, with a focus on its tautomeric equilibria and intramolecular hydrogen bonding, could be identified.

The investigation sought to provide a detailed analysis based on the requested outline, which included research findings and data tables on the tautomeric equilibria and intramolecular hydrogen bonding of the specified compound. However, the search did not yield any published research that has specifically modeled or calculated these properties for this compound.

While general principles of tautomerism and hydrogen bonding in related chemical structures are well-documented, the strict requirement to focus solely on "this compound" prevents the inclusion of data from analogous compounds. Tautomerism in molecules containing both a phenol and a pyridine ring can be complex, potentially involving keto-enol and amine-imine forms. The presence of the ethyl bridge in this compound introduces conformational flexibility that would significantly influence any intramolecular interactions, such as hydrogen bonding between the phenolic hydroxyl group and the pyridinic nitrogen.

Computational methods, such as Density Functional Theory (DFT), are standard tools for investigating such phenomena. researchgate.netresearchgate.net These studies typically involve calculating the relative energies of different tautomers and conformers to determine their stability and the energy barriers for their interconversion. ruc.dkorientjchem.org Natural Bond Orbital (NBO) analysis is also commonly employed to understand the nature and strength of intramolecular hydrogen bonds. ruc.dk

However, without specific computational studies on this compound, it is not possible to provide the detailed research findings or data tables as requested. The scientific community has explored these concepts in a variety of related molecules, such as other pyridinyl derivatives and substituted phenols, but not for the exact compound of interest within the scope of this inquiry. nih.govredalyc.orgruc.dkcapes.gov.br

Therefore, the section on the investigation of tautomeric equilibria and intramolecular hydrogen bonding for this compound remains unwritten, pending future research in this specific area.

Exploration of Biological Activities and Structure Activity Relationships Sar

Mechanistic Investigations of Biological Effects in In Vitro Models

Antioxidant Activity Studies

The antioxidant potential of 3-[2-(2-Pyridinyl)ethyl]phenol and its derivatives has been a subject of scientific inquiry. Studies have demonstrated that the placement and nature of substituent groups on the phenol (B47542) and pyridine (B92270) rings significantly influence its free radical scavenging capabilities. For instance, the presence of a hydroxyl group at the meta position of the ethyl bridge, as in 3-[2-(2-pyridyl)ethyl]phenol, is a key determinant of its antioxidant activity.

Research has shown that derivatives of 3-[2-(2-pyridyl)ethyl]phenol exhibit potent antioxidant effects, in some cases surpassing those of well-known antioxidants. The introduction of a bromine atom at the para position to the hydroxyl group has been found to enhance this activity. This is attributed to the electron-donating nature of the hydroxyl group and the influence of the pyridine ring's nitrogen atom, which participates in the delocalization of the radical formed during the antioxidant process.

Anti-inflammatory Pathways and Modulation

The anti-inflammatory properties of this compound are linked to its ability to modulate key inflammatory pathways. This includes the inhibition of enzymes such as cyclooxygenases (COX-1 and COX-2), which are crucial mediators of inflammation. The structural characteristics of this compound, particularly the stilbene-like scaffold, contribute to its interaction with these enzymatic targets.

The presence of the pyridine ring and the specific positioning of the hydroxyl group are critical for its anti-inflammatory effects. These features allow the molecule to adopt a conformation that facilitates binding to the active sites of inflammatory enzymes, thereby inhibiting their activity and reducing the production of pro-inflammatory mediators.

Antimicrobial and Antifungal Efficacy

Investigations into the antimicrobial and antifungal efficacy of this compound have revealed its potential as a broad-spectrum agent. The compound's activity is largely attributed to the presence of the pyridine moiety and the phenolic hydroxyl group. These structural elements are thought to interact with microbial cell membranes, leading to disruption of their integrity and subsequent cell death.

Structure-activity relationship (SAR) studies have indicated that modifications to the basic structure can enhance its antimicrobial and antifungal potency. For example, the introduction of specific substituents on the aromatic rings can modulate the compound's lipophilicity and electronic properties, thereby influencing its ability to penetrate microbial cells and interact with intracellular targets.

Anticancer and Antiproliferative Effects

The anticancer and antiproliferative effects of this compound have been evaluated against various cancer cell lines. Its mechanism of action is believed to involve the induction of apoptosis and the inhibition of cell cycle progression. The structural similarity to resveratrol, a known anticancer agent, provides a basis for its activity in this regard.

Antifibrotic Activity

The potential antifibrotic activity of this compound is an emerging area of research. This activity is hypothesized to be related to its antioxidant and anti-inflammatory properties, as both oxidative stress and inflammation are key drivers of fibrotic processes. By mitigating these upstream events, the compound may indirectly inhibit the excessive deposition of extracellular matrix proteins that characterizes fibrosis.

The structural features that confer its antioxidant and anti-inflammatory effects are also likely to be important for its antifibrotic potential. The ability to scavenge free radicals and modulate inflammatory pathways could help to prevent the activation of fibrogenic cells and the subsequent development of fibrotic tissue.

Antitubercular Activity

The antitubercular activity of this compound and its analogs has been explored, with some derivatives showing promising results against Mycobacterium tuberculosis. The mechanism of action is thought to involve the inhibition of essential mycobacterial enzymes, thereby disrupting critical cellular processes and inhibiting bacterial growth.

Analgesic Properties

The phenol moiety is a component of some oral analgesics and can be used topically as a local anesthetic. wikipedia.org It is believed to function by blocking pain signal transmission. absorbinejr.com While direct studies on the analgesic properties of this compound are not extensively documented in the provided results, related compounds containing phenol and pyridine structures have been explored for their pain-relieving potential. For instance, tapentadol, which contains a phenol group, is a potent analgesic. nih.gov Additionally, various pyridine derivatives have been synthesized and evaluated for their antinociceptive properties. nih.gov The combination of a phenol and a pyridine ring in a single molecule, as seen in this compound, suggests that it could be a candidate for analgesic research. ontosight.ai Studies on structurally related N-pyrrolylcarboxylic acid derivatives have shown dose- and time-dependent analgesic effects in animal models. researchgate.net

Receptor Ligand Binding and Functional Assays

The biological effects of this compound and its analogs are rooted in their interactions with various protein targets, including receptors and enzymes.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligand Interactions and Desensitization

Nicotinic acetylcholine receptors (nAChRs) are crucial for synaptic transmission in the nervous system and are implicated in conditions like nicotine (B1678760) addiction. psu.edu The α4β2 subtype is of particular interest. psu.edu Agonists binding to nAChRs can induce desensitization, a state where the receptor no longer responds to the agonist, which is a potential therapeutic strategy. nih.govpsu.edu

The pyridine ring is a key structural feature in many nAChR ligands. nih.gov Sazetidine-A, a compound known for its selective desensitization of α4β2 nAChRs, contains a pyridine ring. nih.gov Research has shown that modifications to the pyridine ring and its substituents can significantly alter a compound's affinity and functional activity at different nAChR subtypes. nih.gov For example, the introduction of a bulky phenyl group at the 3'-position of some pyridine-based epibatidine (B1211577) analogues profoundly influenced both receptor binding and antinociceptive effects. nih.gov Sustained stimulation of nAChRs can trigger intracellular signaling pathways, such as the PI3K-Akt pathway, leading to neuroprotective effects. nih.gov

Tankyrase (TNKS) Inhibition and Wnt Pathway Disruption

Tankyrase (TNKS) is a key enzyme in the Wnt signaling pathway, which is often dysregulated in cancers like colorectal cancer. nih.govmdpi.com TNKS inhibition is an attractive therapeutic strategy because it leads to the stabilization of Axin, a negative regulator of the Wnt pathway, ultimately reducing the levels of β-catenin. mdpi.comnih.govmdpi.com

Several small molecule inhibitors of tankyrase containing a pyridine moiety have been developed. mdpi.com These inhibitors function by binding to the PARP domain of tankyrase 1 and 2. nih.gov For example, the inhibitor JW55, in a dose-dependent manner, was shown to inhibit canonical Wnt signaling in colon carcinoma cells. nih.gov Another tankyrase inhibitor, RK-582, was found to selectively inhibit tankyrase and suppress the growth of colorectal cancer cells. clinicaltrials.gov Virtual screening and subsequent in vitro validation have identified novel pyridine derivatives that can disrupt the interaction between TNKS and USP25, leading to the breakdown of β-catenin. nih.gov

Kinase Inhibition (e.g., MET Kinase, CDK, GSK)

The pyridine scaffold is a privileged structure in medicinal chemistry and is found in numerous kinase inhibitors targeting various cancers. researchgate.net

MET Kinase: A series of thieno[3,2-b]pyridine-based compounds have been identified as potent inhibitors of both c-Met and VEGFR2 tyrosine kinases, with IC50 values in the low nanomolar range. nih.govnih.gov These compounds have demonstrated efficacy in in vivo tumor xenograft models. nih.govnih.gov

Cyclin-Dependent Kinase (CDK): Pyrido[2,3-d]pyrimidin-7-ones, which are derived from a pyridine template, have been developed as inhibitors of CDKs. nih.gov By introducing specific substituents, such as a methyl group at the C-5 position, researchers have achieved excellent selectivity for Cdk4 over other CDKs. nih.gov Some of these inhibitors have demonstrated potent antiproliferative activity in human tumor cells. nih.gov

Glycogen Synthase Kinase (GSK): GSK-3β is implicated in various diseases, including Alzheimer's disease and thrombosis. nih.govnih.gov Thieno[3,2-c]pyrazol-3-amine derivatives have been identified as potent GSK-3β inhibitors, with some showing IC50 values in the low nanomolar range. nih.gov Additionally, pyridinyl imidazole (B134444) inhibitors have been shown to block key cell cycle events regulated by the phosphatidylinositol 3-kinase/protein kinase B (PKB) pathway. nih.gov

Structure-Activity Relationship (SAR) Studies for Rational Design

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds like this compound. By systematically modifying the chemical structure, researchers can identify key features responsible for therapeutic effects and design more potent and selective molecules. nih.gov

For pyridine derivatives, SAR studies have revealed that the position and nature of substituents on the pyridine ring are critical for activity. nih.govbris.ac.uk For example, in a series of 2-aryl-2-(pyridin-2-yl)acetamides studied for anticonvulsant activity, the highest potency was observed in compounds with unsubstituted phenyl rings or those with ortho- and meta-substituents. nih.gov Conversely, the presence of halogen atoms or bulky groups can sometimes decrease activity. nih.gov

In the context of kinase inhibition, SAR studies on pyrido[2,3-d]pyrimidin-7-ones identified that specific substitutions can confer selectivity for different CDKs. nih.gov Similarly, for anti-mycobacterial pyrazolo[1,5-a]pyrimidin-7-amines, a 3-(4-fluoro)phenyl group was found to be a key feature for potent activity. mdpi.com The development of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 also relied on SAR to achieve low nanomolar potency. researchgate.net

Below is a data table summarizing the inhibitory activities of various pyridine-containing compounds against different kinases.

Compound ClassTarget KinaseKey Structural FeaturesResulting Activity
Thieno[3,2-b]pyridinesc-Met, VEGFR2Arylmalonamide side chainIC50 in low nanomolar range nih.gov
Pyrido[2,3-d]pyrimidin-7-onesCdk4Methyl group at C-5 positionHigh selectivity and potency (IC50 = 0.004 µM) nih.govnih.gov
Pyridinylquinoxalinesp38α MAP KinaseAmino moiety at pyridine C2Potent inhibition (IC50 = 81 nM) nih.gov
Pyrido[2,3-b]pyrazinesp38α MAP KinasePyrido[2,3-b]pyrazine coreSuperior inhibition (IC50 = 38 nM) nih.gov
Thieno[3,2-c]pyrazol-3-aminesGSK-3βThieno[3,2-c]pyrazol-3-amine corePotent inhibition (IC50 = 3.1 nM) nih.gov

Impact of Substituent Effects on Biological Profiles

The biological activity of a core molecular scaffold can be finely tuned by the addition, removal, or modification of chemical groups at various positions. These substituents can alter a compound's electronic properties, lipophilicity, steric profile, and hydrogen-bonding capacity, thereby influencing its interaction with biological targets.

Studies on various pyridine derivatives have shown that the nature and position of substituents are critical for their biological activity. nih.govunison.mx For instance, in the context of antiproliferative activity, the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance the efficacy against cancerous cell lines. nih.govunison.mx Conversely, the introduction of halogen atoms or other bulky groups may lead to a decrease in antiproliferative effects. nih.govunison.mx

The electronic effects of substituents play a crucial role. In a study of thieno[2,3-b]pyridine (B153569) derivatives designed as FOXM1 inhibitors, a combination of an electron-withdrawing cyano (-CN) group and a halogen on the phenyl ring was found to be favorable for activity. nih.gov In contrast, derivatives with trifluoromethyl (-CF3) or methyl (-CH3) groups at the same position were inactive in cell-based assays, highlighting the specific electronic and steric requirements for interaction with the biological target. nih.gov

Positional isomerism also has a profound impact. Research on isothiazolo[5,4-b]pyridine (B1251151) analogues revealed that a compound's pharmacological profile could be completely altered by the position of a substituent. nih.gov An unsubstituted phenylpiperazine derivative exhibited serotoninergic activity, while its ortho-methoxy analog showed no such effect but instead acted as an analgesic agent. nih.gov This change was attributed to the conformational restrictions imposed by the ortho-substituent, which alters how the molecule can orient itself to interact with different receptors. nih.gov

These findings underscore the principle that for a molecule like this compound, modifying the substituents on either the phenol or the pyridine ring would likely have a significant and predictable impact on its biological profile.

Table 1: Impact of Representative Substituents on the Biological Activity of Pyridine Derivatives

Substituent GroupGeneral Effect on ActivityRationale
-OH, -NH2 Often enhances activityIncreases hydrogen bonding potential, crucial for receptor binding. nih.govunison.mx
-OCH3 Can enhance activityMay improve metabolic stability and lipophilicity. nih.govunison.mx
-CN Can enhance activity (context-dependent)Strong electron-withdrawing group, can polarize the molecule for specific electronic interactions. nih.gov
Halogens (F, Cl, Br) Variable; can decrease or increase activityAlters electronic properties and lipophilicity; can serve as a metabolic block or a key binding point, but bulky halogens can also cause steric hindrance. nih.govnih.gov
Bulky Alkyl Groups Often decreases activityCan cause steric hindrance, preventing the molecule from fitting into the target's binding site. nih.govunison.mx

Role of Core Heterocyclic Scaffolds in Activity

The Pyridine Scaffold: The pyridine ring is a six-membered nitrogen-containing heterocycle and an isostere of benzene (B151609). researchgate.net It is a cornerstone of medicinal chemistry and is the second most common nitrogen-containing heterocycle found in FDA-approved drugs. nih.govunison.mx Its prevalence is due to several favorable properties. The nitrogen atom can act as a hydrogen bond acceptor and provides a site for protonation, which can improve the aqueous solubility and pharmacokinetic properties of a drug molecule. mdpi.com Pyridine and its fused derivatives are associated with an exceptionally broad range of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. nih.govmdpi.comrsc.orgresearchgate.net

The Phenol Scaffold: The phenol group, consisting of a hydroxyl group attached to a benzene ring, is also a critical pharmacophore. The hydroxyl (-OH) group is a key hydrogen bond donor and acceptor, enabling strong interactions with amino acid residues in protein targets like enzymes and receptors. researchgate.net Phenolic compounds are well-known for their antioxidant properties, which stem from the ability of the hydroxyl group to donate a hydrogen atom to neutralize free radicals. researchgate.net This scaffold is found in numerous bioactive natural products and drugs and is associated with antimicrobial, anti-inflammatory, and anticancer effects. researchgate.net

The combination of a pyridine nucleus and a phenol ring within the same molecule, as in this compound, creates a hybrid scaffold with complementary properties. It possesses sites for hydrogen bond donation (phenol -OH), hydrogen bond acceptance (pyridine N and phenol O), and aromatic pi-stacking interactions (both rings). This versatility allows such molecules to potentially interact with a wide array of biological targets with high affinity.

Conformational Flexibility and Ligand-Target Recognition

The two aromatic rings in this compound are connected by a two-carbon ethyl linker. This linker provides significant conformational flexibility, allowing the pyridine and phenol rings to rotate and adopt various spatial orientations relative to one another. This flexibility is a critical factor in how the molecule interacts with and recognizes its biological targets.

For a ligand to bind effectively, it must adopt a three-dimensional conformation that is complementary to the shape of the target's binding pocket. acs.org The ethyl linker in the phenethyl pyridine structure allows the molecule to explore a range of conformations, increasing the probability of finding a low-energy state that fits optimally into the binding site.

X-ray crystallography studies of related molecules, such as 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile, confirm that the linked aromatic rings are not coplanar. nih.gov In this specific structure, the dihedral angle (the angle between the planes of the rings) between the central pyridine ring and the attached phenyl ring was found to be 64.42°. nih.gov This demonstrates that such molecules exist in non-planar, three-dimensional shapes.

Furthermore, the process of binding to a protein can induce or select for a specific conformation that may not be the most stable conformation of the molecule in solution. acs.org Computational studies on related oligomers have also highlighted how conformational changes can significantly affect the electronic and photophysical properties of the molecule. researchgate.net Therefore, the conformational freedom imparted by the ethyl bridge is a key determinant of the biological activity of this compound, enabling it to adapt its shape to achieve optimal molecular recognition at its target site.

In Vivo Pre-clinical Efficacy Studies (Excluding Human Trials)

While in vitro studies provide crucial information on a compound's activity at a molecular or cellular level, in vivo studies in animal models are essential to understand its effects within a complex living system. These studies are critical for evaluating potential therapeutic efficacy and understanding the relationship between drug exposure and biological response.

Animal Models for Disease Modulation

Anticancer Activity: In a study using a xenograft model of human colon adenocarcinoma, a pyridine derivative designated LHT-13-19 was administered to mice and found to have an antitumor effect, demonstrated by an increase in the doubling time of the tumor and a decrease in metastasis. researchgate.net In a separate study, another novel pyridine derivative (compound 3b) was shown to significantly inhibit the growth of breast cancer in an in vivo model. rsc.org Furthermore, orally available styrylsulfonyl-methylpyridine derivatives demonstrated significant antitumor activity in animal models. nih.gov

Antimalarial Activity: Pyridine derivatives have been tested for their ability to combat parasitic infections. In a standard 4-day suppressive test using mice infected with the malaria parasite Plasmodium berghei, several synthesized pyridine compounds showed potent inhibition of parasite multiplication, with some achieving over 90% inhibition at a dose of 50 µmol/kg. nih.gov

CNS Activity: The versatility of the pyridine scaffold extends to neurological targets. In a study of isothiazolo[5,4-b]pyridine derivatives, compounds were screened in mice and rats for central nervous system effects, with several demonstrating weak to moderate analgesic (pain-relieving) activity. nih.gov

Table 2: Examples of In Vivo Efficacy of Pyridine Derivatives in Preclinical Models

Compound ClassAnimal ModelDisease/ConditionObserved Effect
Pyridine Derivative (LHT-13-19) Mice with colon adenocarcinoma xenograftCancerDecreased tumor growth and metastasis. researchgate.net
Pyridine-Thiadiazole Hybrid (3b) Breast cancer modelCancerSignificant inhibition of tumor growth. rsc.org
Thiazolyl-Pyridine Derivatives P. berghei-infected miceMalariaPotent inhibition of parasite multiplication. nih.gov
Isothiazolo[5,4-b]pyridine Derivatives Mice and ratsPain (analgesia screening)Moderate analgesic activity observed. nih.gov

Pharmacokinetic and Pharmacodynamic Considerations in Pre-clinical Systems

Pharmacokinetics (PK) describes how a living system processes a compound (absorption, distribution, metabolism, and excretion; ADME), while pharmacodynamics (PD) describes the biochemical and physiological effects of the compound on the system. A successful therapeutic agent must have a favorable PK profile that allows it to reach its target in sufficient concentrations for a sufficient duration to exert its desired pharmacodynamic effect.

Preclinical evaluation of PK/PD relationships is a critical step in drug development. For pyridine-based compounds, several key considerations have been highlighted in the literature. In the development of pyridine-based non-catalytic site integrase inhibitors (NCINIs) for HIV, researchers conducted extensive preclinical profiling. nih.gov This included assessing metabolic stability in rat and human liver cells (hepatocytes) and measuring permeability using Caco-2 cell assays, which model absorption in the human intestine. nih.gov A key challenge identified in rats was enterohepatic recirculation (where a drug is excreted into the bile, reabsorbed in the intestine, and returned to the liver), and medicinal chemistry efforts were focused on modifying the pyridine scaffold to minimize this effect. nih.gov

In another example, the initial development of a styrylsulfonyl-based anticancer agent was hampered by low oral bioavailability, requiring intravenous administration. nih.gov This poor pharmacokinetic property drove the synthesis of new pyridine-containing analogs, which ultimately led to drug candidates with improved properties that demonstrated efficacy in animal models. nih.gov These cases illustrate the iterative process of optimizing a molecule's structure not only for potency (a PD property) but also for its ability to be absorbed and remain stable in the body (PK properties). The ultimate goal is to achieve a harmonious alignment of PK and PD properties to maximize therapeutic potential.

Coordination Chemistry and Material Science Applications

3-[2-(2-Pyridinyl)ethyl]phenol as a Ligand in Metal Complex Synthesis

The bifunctional nature of this compound, possessing both a nitrogen atom from the pyridine (B92270) ring and an oxygen atom from the phenolic group, allows it to act as a bidentate chelating ligand, forming stable complexes with a variety of transition metals. While direct studies on this specific ligand are limited, extensive research on structurally similar Schiff base ligands provides significant insight into its coordination behavior. For instance, the Schiff base 2-[[[2-(2-pyridinyl)ethyl]imino]methyl]phenol (HSALIEP), derived from the condensation of 2-(2-aminoethyl)pyridine (B145717) and salicylaldehyde, demonstrates this chelation mode. researchgate.net

In its deprotonated form, the ligand coordinates to metal centers through the pyridyl nitrogen and the phenolate (B1203915) oxygen, forming a stable six-membered chelate ring. The flexible ethyl linker between the pyridine and phenol (B47542) moieties allows for conformational adaptability, accommodating the stereochemical preferences of different metal ions. This can lead to the formation of various coordination geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion, its oxidation state, and the presence of other ancillary ligands. researchgate.netsrce.hrrsc.org

The synthesis of metal complexes with such pyridine-phenol ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The deprotonation of the phenolic hydroxyl group is often facilitated by the presence of a base or by the metal ion itself acting as a Lewis acid. Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for characterizing the resulting complexes. In IR spectroscopy, the coordination of the pyridine nitrogen and the deprotonation and coordination of the phenolic oxygen are confirmed by shifts in the characteristic vibrational frequencies of the C=N (of pyridine) and C-O (of phenol) bonds. srce.hrnih.gov

Complexes with various metal ions including zinc(II), cadmium(II), nickel(II), and manganese(III) have been synthesized with the analogous Schiff base ligand HSALIEP, showcasing the versatility of the N,O-donor set provided by the pyridinyl-ethyl-phenol framework. researchgate.net These studies indicate that this compound would similarly form stable mononuclear or polynuclear complexes. researchgate.netresearchgate.net

Table 1: Representative Metal Complexes with an Analogous Pyridine-Phenol Type Schiff Base Ligand (HSALIEP)

ComplexMetal IonCoordination GeometryReference
[Zn(SALIEP)₂]Zinc(II)Distorted Octahedral researchgate.net
[Cd(SALIEP)₂]Cadmium(II)Distorted Octahedral researchgate.net
[Ni(SALIEP)₂]Nickel(II)Octahedral researchgate.net

This table is generated based on data for the analogous Schiff base ligand 2-[[[2-(2-pyridinyl)ethyl]imino]methyl]phenol (HSALIEP).

Luminescent and Magnetic Properties of Derived Metal Complexes

The incorporation of metal ions into a complex with this compound is expected to give rise to interesting photophysical and magnetic properties, which are highly dependent on the nature of the metal center and the resulting coordination environment.

Luminescent Properties:

Metal complexes containing pyridine-based ligands are well-known for their luminescent properties, which often arise from metal-to-ligand charge transfer (MLCT) or ligand-centered (LC) transitions. nih.govresearchgate.netnih.gov For complexes of this compound, excitation with UV or visible light could lead to the promotion of an electron from a metal-based d-orbital to a π* orbital of the pyridine ring (MLCT), or within the π-system of the ligand itself (LC). The subsequent relaxation of the excited state can result in the emission of light, i.e., luminescence.

The energy and intensity of this emission can be tuned by changing the metal ion. For instance, d¹⁰ metal ions like Zn(II) and Cd(II) typically form complexes that exhibit fluorescence originating from ligand-centered transitions, as they are redox-inactive. srce.hr In contrast, transition metals with partially filled d-orbitals, such as ruthenium(II) or iridium(III), can form complexes with strong MLCT absorption bands, leading to phosphorescence with relatively long lifetimes. nih.govnih.gov The specific emission wavelength and quantum yield would be influenced by the rigidity of the complex and the energy levels of the involved orbitals. gcnayanangal.com

Magnetic Properties:

The magnetic behavior of metal complexes derived from this compound is determined by the number of unpaired electrons in the d-orbitals of the central metal ion. youtube.com Complexes with metal ions having a completely filled or empty d-shell (e.g., Zn(II) - d¹⁰, Sc(III) - d⁰) are diamagnetic and are repelled by a magnetic field. gcnayanangal.comdalalinstitute.com

Conversely, complexes with transition metals that contain one or more unpaired electrons (e.g., Cu(II) - d⁹, Ni(II) - d⁸, Mn(II) - d⁵) will be paramagnetic and attracted to a magnetic field. researchgate.netyoutube.com The strength of this attraction, known as the magnetic susceptibility, can be measured to determine the effective magnetic moment (µ_eff) of the complex. This value provides direct information about the number of unpaired electrons, which in turn can help to elucidate the coordination geometry and the spin state (high-spin or low-spin) of the metal center. gcnayanangal.comdalalinstitute.comslideshare.net For many first-row transition metal complexes, the magnetic moment can be approximated by the spin-only formula:

µ_eff ≈ √[n(n+2)] B.M.

where 'n' is the number of unpaired electrons and B.M. stands for Bohr Magnetons. gcnayanangal.com

Table 2: Predicted Magnetic Properties for Hypothetical Octahedral Complexes of this compound

Metal Iond-electron CountNumber of Unpaired Electrons (n)Predicted Spin-Only Magnetic Moment (µ_eff) [B.M.]Magnetic Behavior
Mn(II) (high-spin)d⁵55.92Paramagnetic
Fe(II) (high-spin)d⁶44.90Paramagnetic
Co(II) (high-spin)d⁷33.87Paramagnetic
Ni(II)d⁸22.83Paramagnetic
Cu(II)d⁹11.73Paramagnetic
Zn(II)d¹⁰00Diamagnetic

This table presents theoretical values based on the spin-only formula and assumes a high-spin octahedral geometry.

Applications in Supramolecular Chemistry and Molecular Recognition

The structural elements of this compound make it a promising building block for the construction of larger, functional supramolecular assemblies. The pyridine ring can participate in π-π stacking interactions, while the phenolic hydroxyl group is a potent hydrogen bond donor. researchgate.net These non-covalent interactions are fundamental to the field of supramolecular chemistry, enabling the self-assembly of molecules into well-defined architectures. nih.gov The flexible ethyl spacer allows the pyridine and phenol groups to orient themselves in space to engage in these interactions with complementary molecules, potentially forming intricate one-, two-, or three-dimensional networks. semanticscholar.org

In the realm of molecular recognition, the pyridine and phenol moieties can act as binding sites for specific guest molecules or ions. nih.govnih.gov The pyridine unit can coordinate to metal ions or form hydrogen bonds, while the phenol group is a classic hydrogen bond donor and can be deprotonated to interact with cations. A sensor molecule based on this scaffold could signal the binding of a target analyte through a change in its optical properties, such as a shift in its fluorescence emission. nih.govmdpi.com For example, the coordination of a metal ion or the binding of an anion to the phenolic proton could perturb the electronic structure of the molecule, leading to a detectable spectroscopic response. While specific applications for this compound in this area have not been extensively reported, its constituent functional groups are widely used in the design of chemosensors. nih.govnih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Diversified Analogues

The development of novel and efficient synthetic routes is crucial for creating a diverse library of 3-[2-(2-Pyridinyl)ethyl]phenol analogues. Such a library would be invaluable for structure-activity relationship (SAR) studies. Future research in this area is likely to focus on several key strategies:

Late-Stage Functionalization: Developing methods for the selective modification of the pyridine (B92270) and phenol (B47542) rings at a late stage of the synthesis will allow for the rapid generation of a wide range of derivatives. This could involve techniques like C-H activation to introduce various substituents onto the aromatic rings.

Combinatorial Chemistry Approaches: The use of combinatorial chemistry, where a large number of different but structurally related molecules are synthesized simultaneously, could significantly accelerate the discovery of analogues with desired properties.

Flow Chemistry: Continuous flow synthesis methods can offer improved reaction control, higher yields, and enhanced safety for certain synthetic transformations, making the production of this compound and its derivatives more efficient and scalable.

A representative table of potential synthetic strategies and their expected outcomes is provided below.

Synthetic StrategyTarget ModificationPotential Reagents and ConditionsExpected Outcome
Catalytic C-H ArylationPyridine or Phenol RingPalladium or Rhodium catalysts with aryl halides/triflatesIntroduction of diverse aryl or heteroaryl groups
Etherification/EsterificationPhenolic Hydroxyl GroupAlkyl halides, acyl chlorides in the presence of a baseModification of polarity and hydrogen bonding capacity
N-Oxidation of PyridinePyridine Nitrogenm-Chloroperoxybenzoic acid (mCPBA)Alteration of electronic properties and potential for further functionalization

Advanced Computational Approaches for Predictive Modeling

Computational modeling and in silico techniques are indispensable tools in modern chemical research. For this compound, these approaches can provide deep insights into its properties and guide the design of new analogues. Future computational research will likely involve:

Quantum Mechanics (QM) Calculations: High-level QM calculations can be used to accurately predict the electronic structure, reactivity, and spectroscopic properties of the molecule. This information is fundamental to understanding its chemical behavior.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound in different environments, such as in solution or interacting with a biological target. This can reveal key information about its conformational preferences and binding modes.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models for a series of analogues, it will be possible to establish mathematical relationships between the chemical structure and biological activity, enabling the prediction of the activity of newly designed compounds.

An illustrative table of computational approaches and their potential applications is shown below.

Computational MethodResearch FocusPredicted PropertiesPotential Impact
Density Functional Theory (DFT)Electronic structure and reactivityHOMO/LUMO energies, electrostatic potential, bond dissociation energiesUnderstanding chemical stability and reaction mechanisms
Molecular DockingBinding to biological targetsBinding affinity, interaction posesPrioritizing compounds for experimental screening
Machine Learning ModelsPrediction of ADMET propertiesAbsorption, Distribution, Metabolism, Excretion, ToxicityEarly-stage filtering of drug candidates

Deepening Mechanistic Understanding of Biological Interactions

The presence of both a hydrogen-bond-donating phenol group and a hydrogen-bond-accepting pyridine nitrogen suggests that this compound is likely to interact with a variety of biological targets. Future research should aim to elucidate these interactions at a molecular level. Key areas of investigation include:

Enzyme Inhibition Studies: Phenolic compounds are known to interact with and inhibit various enzymes. nih.gov Investigating the effect of this compound on a panel of enzymes could uncover novel biological activities. nih.gov Mechanistic enzymology studies can provide detailed insights into the mode of inhibition. uco.edu

Receptor Binding Assays: The structural similarity of the pyridinylethyl moiety to certain neurotransmitters suggests that this compound could interact with specific receptors in the central nervous system. Radioligand binding assays could identify potential receptor targets.

Biophysical Techniques: Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to quantitatively characterize the binding thermodynamics and kinetics of the interaction between this compound and its biological targets.

A summary of potential biological investigations is presented in the table below.

Investigation AreaExperimental TechniquePotential Biological TargetInformation Gained
Enzyme KineticsSpectrophotometric or fluorometric assaysProteases, kinases, oxidoreductasesIC50 values, mechanism of inhibition (e.g., competitive, non-competitive)
Cell-Based AssaysReporter gene assays, cell viability assaysCancer cell lines, neuronal cellsCellular potency, cytotoxicity
Structural BiologyX-ray crystallography, NMR spectroscopyCo-crystallization with target proteinAtomic-level details of the binding site and interactions

The catabolism of phenol and its derivatives by bacteria has been a subject of study, revealing various enzymatic pathways. nih.gov Understanding how this compound might be metabolized is crucial for its potential applications. Furthermore, mechanistic studies on phenol alkylation provide insights into the reactivity of the phenol moiety. caltech.eduacs.org

Exploration of Interdisciplinary Applications Beyond Medicinal Chemistry

While the initial focus of research on a novel compound like this compound is often in medicinal chemistry, its unique properties may lend themselves to a range of interdisciplinary applications. Future research could explore its potential in:

Materials Science: The ability of the pyridine and phenol groups to participate in hydrogen bonding and coordinate with metal ions makes this compound a potential building block for supramolecular assemblies and metal-organic frameworks (MOFs). These materials could have applications in catalysis, gas storage, and sensing.

Corrosion Inhibition: Pyridine derivatives have been investigated as corrosion inhibitors for various metals. The presence of both the pyridine and phenol moieties in this compound could lead to synergistic effects, providing enhanced protection against corrosion.

Organic Electronics: The conjugated system of the pyridine ring and the electron-rich nature of the phenol ring suggest that derivatives of this compound could be explored for use in organic light-emitting diodes (OLEDs) or as components of organic semiconductors.

The table below outlines some potential interdisciplinary research avenues.

Field of ApplicationPotential Role of the CompoundKey Properties to InvestigateExample of a Potential Product
Supramolecular ChemistryLigand for metal-coordinationCoordination geometry, self-assembly behaviorFluorescent sensor for metal ions
Surface ScienceCorrosion inhibitorAdsorption on metal surfaces, electrochemical propertiesProtective coating for steel
PhotophysicsEmitter or host material in OLEDsPhotoluminescence quantum yield, charge transport propertiesComponent of a display screen

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.